2-(4-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxoethyl group, and a tricyclic azatricyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with a tricyclic azatricyclo compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate: A similar compound with a benzoate group instead of a cyclohexane carboxylate group.
2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetic acid: Another related compound with an acetic acid group.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H27NO6/c1-31-19-10-6-14(7-11-19)20(27)13-32-25(30)15-4-8-18(9-5-15)26-23(28)21-16-2-3-17(12-16)22(21)24(26)29/h2-3,6-7,10-11,15-18,21-22H,4-5,8-9,12-13H2,1H3 |
InChI Key |
RBVSWOBLSLLPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CCC(CC2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
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